4-Bromo-3-chloro-5-ethoxybenzoic acid
Description
4-Bromo-3-chloro-5-ethoxybenzoic acid is a substituted benzoic acid derivative featuring bromine, chlorine, and ethoxy functional groups at positions 4, 3, and 5 of the aromatic ring, respectively.
Properties
Molecular Formula |
C9H8BrClO3 |
|---|---|
Molecular Weight |
279.51 g/mol |
IUPAC Name |
4-bromo-3-chloro-5-ethoxybenzoic acid |
InChI |
InChI=1S/C9H8BrClO3/c1-2-14-7-4-5(9(12)13)3-6(11)8(7)10/h3-4H,2H2,1H3,(H,12,13) |
InChI Key |
TWMIIDZGRZECSK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)O)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-chloro-5-ethoxybenzoic acid typically involves the bromination and chlorination of 5-ethoxybenzoic acid. The process can be carried out using bromine and chlorine in the presence of a suitable catalyst under controlled conditions to ensure selective substitution at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing advanced techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-chloro-5-ethoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-3-chloro-5-ethoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3-chloro-5-ethoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their function.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogs and their substituent differences:
Physicochemical Properties
- Solubility : Chlorine and bromine reduce aqueous solubility due to increased hydrophobicity. Ethoxy groups marginally improve solubility in polar aprotic solvents compared to bulkier alkoxy chains (e.g., 3-methylbutoxy in 731827-15-9) .
- Thermal Stability: Halogenated benzoic acids generally exhibit higher melting points than non-halogenated analogs. For instance, 4-bromobenzoyl chloride has a melting point of 40–43°C, while its non-brominated counterpart (benzoyl chloride) melts at −1°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
